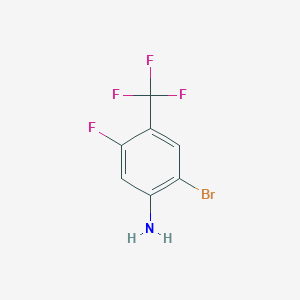

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

Übersicht

Beschreibung

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the bromine and fluorine substituents .

Industrial Production Methods: Industrial production of this compound often leverages large-scale bromination and fluorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl and fluorine groups. This reaction is pivotal in synthesizing derivatives for pharmaceutical intermediates.

Key Reactions:

-

Aromatic Amination : Substitution of bromine with amines (e.g., piperazine derivatives) under palladium catalysis yields compounds with enhanced biological activity. For example, coupling with 4-methylpiperazine produces 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline in yields exceeding 90% using Pd/C in ethanol.

-

Halogen Exchange : Bromine can be replaced by fluorine via nucleophilic fluorination using KF or CsF in polar aprotic solvents like DMSO. A patent-reported method achieved 96.7% yield using KF/KCoF₄ under reflux .

Reaction Conditions:

| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Bromo-5-fluoro-4-(CF₃)C₆H₂NH₂ | KF, KCoF₄ | DMSO | 80–100 | 96.7 | |

| 2-Bromo-5-fluoro-4-(CF₃)C₆H₂NH₂ | 4-Methylpiperazine, Pd/C | Ethanol | 25–80 | 90–93 |

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Examples:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives. Yields range from 82–98% depending on the boronic acid substituent .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd(dppf)Cl₂ catalysis, critical for synthesizing drug candidates targeting viral proteases.

Mechanistic Insight:

The trifluoromethyl group stabilizes transition states via inductive effects, while the fluorine atom directs regioselectivity in coupling reactions.

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, the aniline’s NH₂ group activates the ring for limited electrophilic substitution.

Observed Reactions:

-

Nitration : Occurs at position 3 (meta to NH₂) using HNO₃/H₂SO₄, yielding nitro derivatives for explosive precursors.

-

Sulfonation : Requires fuming H₂SO₄ due to deactivation by substituents, producing sulfonic acids at position 6.

Reductive Dehalogenation

Controlled reduction removes bromine while preserving other functionalities:

-

Catalytic Hydrogenation : H₂/Pd-C in THF selectively reduces Br to H₂ at 50–60°C, retaining the trifluoromethyl and fluorine groups .

Functional Group Transformations

-

Oxidation of NH₂ : Treatment with NaNO₂/HCl converts the amine to a diazonium salt, which can undergo Sandmeyer reactions to introduce cyano or thiol groups.

-

Trifluoromethyl Stability : The CF₃ group resists hydrolysis under acidic/basic conditions, making it a robust moiety in agrochemical designs.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Fluorination | KF, KCoF₄, DMSO, 80°C | 2-Fluoro-5-bromo-4-(CF₃)C₆H₂NH₂ | 96.7 |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | Biaryl derivatives | 82–98 |

| Reductive Dehalogenation | H₂, Pd/C, THF, 50°C | 5-Fluoro-4-(CF₃)C₆H₃NH₂ | 85–90 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Drug Development

One of the primary applications of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is in the development of antiviral agents, particularly as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This enzyme plays a crucial role in the viral replication cycle, and inhibitors targeting it can significantly impact treatment efficacy. Studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against HCV NS3 protease, indicating its potential as a lead compound in antiviral drug design .

Synthesis of Trifluoromethylpyridines

The compound is also utilized in the synthesis of trifluoromethylpyridines (TFMP), which are essential structural motifs in various pharmaceutical agents. More than 20 new TFMP-containing agrochemicals have been developed using this compound as a precursor, highlighting its importance in creating novel therapeutic agents.

Agrochemical Applications

Development of Agrochemicals

In the agrochemical sector, this compound serves as an intermediate for synthesizing new herbicides and pesticides. The incorporation of trifluoromethyl groups is known to enhance the biological activity and stability of agrochemical products, making them more effective in controlling pests and diseases in crops .

Wirkmechanismus

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline varies depending on its application. In the case of HCV NS3 protease inhibitors, the compound interacts with the active site of the enzyme, inhibiting its function and preventing viral replication . The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-(trifluoromethyl)aniline

- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- 2-Fluoro-5-(trifluoromethyl)aniline

Uniqueness: 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline stands out due to the specific arrangement of its substituents, which imparts unique electronic and steric properties. This makes it particularly effective in applications requiring high specificity and reactivity.

Biologische Aktivität

2-Bromo-5-fluoro-4-(trifluoromethyl)aniline is a compound of significant interest in both the agrochemical and pharmaceutical industries. Its unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula : C7H4BrF4N

- Molecular Weight : Approximately 258.01 g/mol

- Appearance : Pale cream to orange solid

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Inhibition of Viral Proteases : The compound has been evaluated as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, making it a target for antiviral drug development.

- Enzyme Interactions : Preliminary studies suggest that the compound may interact with specific enzymes and proteins, potentially influencing cell signaling pathways and metabolic processes.

- Chemical Reactivity : The presence of functional groups allows for nucleophilic substitution reactions, which may lead to the formation of various derivatives that could exhibit different biological activities.

Antiviral Activity

The compound's role as an HCV NS3 protease inhibitor indicates its potential in antiviral drug development. In vitro studies have shown promising results, suggesting that it may effectively reduce viral load in infected cells.

Agrochemical Applications

This compound is utilized in synthesizing trifluoromethylpyridines (TFMP), which are key components in several agrochemicals. More than 20 new TFMP-containing agrochemicals have been developed, highlighting the compound's significance in agricultural chemistry.

Case Studies

- HCV Inhibition Study : A study investigating the inhibitory effects on HCV NS3 protease demonstrated that this compound significantly reduced protease activity in a dose-dependent manner. The IC50 value was found to be lower than that of several known inhibitors, indicating its potential as a lead compound for further development.

- Toxicity Assessment : In toxicity studies conducted on animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting a favorable safety profile for further pharmacological exploration .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-fluoroaniline | C7H6BrF | Lacks trifluoromethyl group; simpler structure |

| 4-Fluoroaniline | C6H6F | No bromine or trifluoromethyl groups; less complex |

| 3-Bromo-5-(trifluoromethyl)aniline | C7H6BrF3 | Similar trifluoromethyl substitution but different bromine position |

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYWKQKBKNKSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239463-37-6 | |

| Record name | 2-bromo-5-fluoro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.